(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . Its molecular formula is C10H10F3NO2 .
Synthesis Analysis
A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is available as a 2D Mol file or as a computed 3D SD file . The InChI code is1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
. Chemical Reactions Analysis
The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis
The molecular weight of “(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is 233.19 g/mol . The compound is a solid at room temperature .Scientific Research Applications
-
Pharmaceutical Chemistry
- Trifluoromethyl groups are commonly found in FDA-approved drugs . They are known to exhibit numerous pharmacological activities . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
- The outcomes obtained are that these compounds have been found to be effective in treating various diseases and disorders .
-
Organic Chemistry
- Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- The method involves the use of visible light to promote the trifluoromethylation of thiophenols .
- The outcome is the successful trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
-
Agrochemical Industry
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- The method involves the synthesis of TFMP derivatives and their application in crop protection .
- The outcome is the successful protection of crops from pests using TFMP derivatives .
-
Pharmaceutical Industry
-
Medicinal Chemistry
-
Research Chemistry
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426156 | |
Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
719995-40-1 | |
Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.